molecular formula C14H16FNO3 B12628165 (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-91-8

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one

Cat. No.: B12628165
CAS No.: 921611-91-8
M. Wt: 265.28 g/mol
InChI Key: JEPLWRUUPSJKLQ-STQMWFEESA-N
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Description

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is a chiral nitroalkane derivative featuring a cyclohexanone core substituted with a 4-fluorophenyl and nitroethyl group at the 2-position.

Properties

CAS No.

921611-91-8

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16FNO3/c15-11-7-5-10(6-8-11)13(9-16(18)19)12-3-1-2-4-14(12)17/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1

InChI Key

JEPLWRUUPSJKLQ-STQMWFEESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as:

  • Positive Allosteric Modulators: These compounds have been studied for their ability to modulate GABA-A receptors, which are crucial in treating neurological disorders .
  • Anti-inflammatory Agents: The compound's nitro group may be responsible for its potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies .

The biological activity of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one has been explored in various contexts:

  • Interaction with Receptors: Its structural features allow it to interact favorably with specific molecular targets, enhancing binding affinities and modulating receptor activities .
  • Metabolic Stability Studies: Research has shown that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts. This characteristic is essential for drug development as it can reduce the rate of metabolism and enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one:

StudyFocusFindings
Study 1GABA-A ModulationIdentified as a promising scaffold for developing GABA-A receptor modulators with enhanced stability .
Study 2Anti-inflammatory PotentialDemonstrated potential anti-inflammatory effects in preclinical models, warranting further investigation into its mechanism of action.
Study 3Metabolic StabilityShowed higher metabolic stability than similar compounds, indicating potential for reduced hepatotoxicity .

Mechanism of Action

The mechanism of action of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl (Target, Blixeprodil) and 4-bromophenyl () groups enhance electrophilicity, favoring nucleophilic additions. Bromine’s larger atomic size may influence crystal packing via halogen bonding . Nitro vs. Amino Groups: The nitroethyl group (Target, ) is a strong electron-withdrawing group, enabling further reductions to amines or other derivatives. In contrast, amino groups (Blixeprodil, ) are electron-donating, altering reactivity and biological activity .
  • Stereochemical Control :
    • The target compound’s (2S) configuration contrasts with Blixeprodil’s (2R) stereochemistry, which is critical for NMDA receptor antagonism .
    • Prolinamide-based catalysts () achieve >95% e.e. in aldol reactions, suggesting similar strategies could be applied to synthesize the target compound .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The bromophenyl analog () adopts a chair conformation in cyclohexanone, stabilized by weak C–H···O interactions along the a-axis. Similar interactions are likely in the fluorophenyl analog .
  • Thermodynamic Stability: Nitro groups generally increase molecular polarity and melting points. The target compound’s melting point may differ from Blixeprodil due to nitroethyl vs. methylamino substituents .

Biological Activity

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆FNO₃
  • Molecular Weight : 265.28 g/mol
  • CAS Number : 921611-91-8

The compound features a cyclohexanone moiety, a nitroethyl group, and a 4-fluorophenyl substituent, which contribute to its unique biological properties.

Biological Activity

Research indicates that (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve the interaction of the nitro group with cellular components, leading to the formation of reactive intermediates that disrupt microbial function.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. The fluorophenyl group enhances binding affinity to specific receptors involved in inflammation.

The proposed mechanism of action involves:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
  • Receptor Binding : The fluorophenyl moiety may enhance the compound's ability to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

Synthesis

The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves several steps:

  • Preparation of Intermediate : The synthesis often starts with the formation of a nitroethyl intermediate.
  • Cyclization Reaction : This intermediate is then cyclized with cyclohexanone under basic conditions, often using solvents like ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study investigating similar nitroalkane derivatives found significant micromolar activity against various cancer cell lines, indicating potential anticancer properties .
  • Another research highlighted the importance of structural features in determining biological activity, emphasizing how modifications in the nitro or phenyl groups can lead to variations in efficacy against different biological targets .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple strains
Anti-inflammatoryModulation of inflammatory pathways
AnticancerMicromolar activity against cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the enantioselective synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one, and how do reaction conditions influence stereochemical outcomes?

  • Answer : The compound is typically synthesized via asymmetric nitro-Mannich or Michael addition reactions. For example, similar nitroethyl-substituted cyclohexanones were prepared using chiral catalysts (e.g., thiourea-based organocatalysts) to control stereochemistry . Reaction conditions such as temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (5–10 mol%) significantly impact enantiomeric excess (ee). Slow addition of nitroethane derivatives and rigorous exclusion of moisture are critical to minimize racemization .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Answer : Key techniques include:

  • HPLC : Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers, with retention times validated against racemic mixtures .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify diastereotopic protons and fluorine environments, while NOESY correlations confirm spatial arrangements .
  • X-ray crystallography : Absolute configuration is definitively assigned using single-crystal diffraction data .

Q. How does the electronic nature of the 4-fluorophenyl group influence the reactivity of the nitroethyl moiety in this compound?

  • Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent nitro group, facilitating nucleophilic additions (e.g., in cyclization or reduction steps). This effect is corroborated by comparative studies with non-fluorinated analogs, where slower reaction kinetics are observed .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models in assigning stereochemistry be resolved?

  • Answer : Discrepancies often arise from dynamic effects (e.g., ring-flipping in cyclohexanone). Strategies include:

  • Variable-temperature NMR : Identifies conformational freezing to resolve overlapping signals .
  • DFT calculations : Compare experimental 13C^{13}\text{C} chemical shifts with computed values for different stereoisomers .
  • Chiral derivatization : Convert the compound to a diastereomeric mixture using a chiral auxiliary (e.g., Mosher’s acid) for clearer NMR analysis .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis while avoiding racemization during nitro group transformations?

  • Answer : Key factors include:

  • Catalyst selection : Bifunctional organocatalysts (e.g., squaramide-based) stabilize transition states via hydrogen bonding, enhancing enantioselectivity .
  • Low-temperature protocols : Reduce thermal racemization; e.g., maintaining reactions at -30°C during nitroaldol steps .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to racemization .

Q. What are the limitations of using X-ray crystallography to determine the absolute configuration of this compound in dynamic systems?

  • Answer : While X-ray provides definitive structural data, challenges include:

  • Crystal quality : Poorly diffracting crystals (common with flexible nitroethyl groups) necessitate repeated recrystallization .
  • Disorder modeling : Dynamic fluorine or nitro group orientations may require advanced refinement techniques (e.g., TWIN laws) .
  • Complementary methods : Pair X-ray with circular dichroism (CD) spectroscopy to validate solution-phase conformation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC purity assessments and NMR integration values?

  • Answer : Contradictions may arise from:

  • Co-eluting impurities : Use orthogonal HPLC methods (e.g., reverse-phase vs. normal-phase) or LC-MS to identify undetected contaminants .
  • NMR solvent effects : Ensure deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) do not alter peak splitting; repeat experiments in multiple solvents .

Q. What methodological approaches validate the enantiomeric excess (ee) reported for this compound when chiral chromatography and polarimetry yield conflicting results?

  • Answer :

  • Cross-validation : Compare HPLC ee with Mosher ester analysis or chiral shift reagents in NMR .
  • Error analysis : Account for polarimetry’s sensitivity to solvent optical rotation (e.g., use absolute ethanol for consistent readings) .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomer resolutionAmylose-CSP, 0.8 mL/min, 25°C
X-ray CrystallographyAbsolute configuration determinationMo-Kα radiation, 100 K, R-factor < 0.05
DFT CalculationsStereochemical modelingB3LYP/6-31G(d), solvent: chloroform
Asymmetric CatalysisEnantioselective synthesis10 mol% thiourea catalyst, -20°C, 48 hrs

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